molecular formula C11H22ClNO B1426515 2-{2-[(2-Methyl-2-propenyl)oxy]ethyl}piperidine hydrochloride CAS No. 1219949-15-1

2-{2-[(2-Methyl-2-propenyl)oxy]ethyl}piperidine hydrochloride

Cat. No. B1426515
M. Wt: 219.75 g/mol
InChI Key: PEQJLSSMDYDNFU-UHFFFAOYSA-N
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Description

2-{2-[(2-Methyl-2-propenyl)oxy]ethyl}piperidine hydrochloride, also known as 2-MEPH, is a synthetic compound used in a variety of scientific research applications. It is a chiral compound with two enantiomers, the (R)- and (S)-enantiomers. It is used as a building block in the synthesis of drugs and other compounds, and has been studied for its potential use in treating a variety of diseases.

Scientific Research Applications

Molecular and Crystal Structures

Research has explored the molecular and crystal structures of hydroxy derivatives of hydropyridine, including compounds related to piperidine. These structures are critical in understanding the conformation and packing of molecules in crystals, particularly in the context of intramolecular and intermolecular hydrogen bonds (Kuleshova & Khrustalev, 2000).

Synthesis and Biological Activities

Studies have focused on synthesizing piperidine derivatives and evaluating their biological activities. For instance, derivatives like 2,6-diaryl-3-methyl-4-piperidones have been synthesized and evaluated for various biological activities, including antifungal effects (Rameshkumar et al., 2003).

Anti-Acetylcholinesterase Activity

Research into 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives has shown significant anti-acetylcholinesterase activity. This is crucial in the development of potential treatments for conditions like dementia (Sugimoto et al., 1990).

Cytotoxic and Anticancer Agents

Some piperidine derivatives have been identified as novel classes of cytotoxic agents, showing significant potential as anticancer drugs. These findings are crucial for developing new therapeutic approaches in cancer treatment (Dimmock et al., 1998).

Synthesis and Structure-Activity Relationships

Further studies have extended the structure-activity relationships of anti-acetylcholinesterase inhibitors, exploring various derivatives and their effects. This research contributes to understanding how structural changes in molecules can affect their biological activity (Sugimoto et al., 1992).

Synthesis and Antihypertensive Agents

Piperidine derivatives have also been synthesized and tested for antihypertensive activity, demonstrating their potential in treating hypertension (Takai et al., 1986).

Antimicrobial Activities

The synthesis and characterization of piperidine derivatives like (2Z)-4,6-diphenyl-N-((2-(piperidin-1-yl)ethyl]-2H-1,3-thiazin-2-imino hydrochloride have shown moderate antimicrobial activities, indicating their potential in antimicrobial applications (Ovonramwen et al., 2019).

properties

IUPAC Name

2-[2-(2-methylprop-2-enoxy)ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO.ClH/c1-10(2)9-13-8-6-11-5-3-4-7-12-11;/h11-12H,1,3-9H2,2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEQJLSSMDYDNFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)COCCC1CCCCN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{2-[(2-Methyl-2-propenyl)oxy]ethyl}piperidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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